Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
Description
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (CAS: 1217741-88-2) is a non-natural amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 2-furyl substituent at the β-carbon of the propionic acid backbone. Its molecular formula is C₁₈H₁₅NO₅, with a molecular weight of 327.33 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) and heterocyclic chemistry, where its furyl group contributes to π-π interactions and structural diversity. Its stereochemical purity (S-configuration) ensures precise incorporation into chiral scaffolds, making it valuable in drug discovery and biochemical tool development .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKREXSNCMGTJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426875 | |
| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217741-88-2 | |
| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from Methyl (S)-2-Amino-3-(2-furyl)propionate
The most well-documented method involves a two-step process starting from methyl (S)-2-amino-3-(2-furyl)propionate (CAS: 159611-02-6).
Step 1: Saponification of the Methyl Ester
The methyl ester undergoes hydrolysis using lithium hydroxide (LiOH) in 1,4-dioxane at room temperature. This step converts the ester to the free carboxylic acid, achieving near-quantitative deprotection under mild conditions to preserve the furan moiety’s integrity.
Reaction Conditions:
-
Substrate: Methyl (S)-2-amino-3-(2-furyl)propionate (6.5 mmol)
-
Base: 2M LiOH (1.0 equiv)
-
Solvent: 1,4-Dioxane (3.27 mL)
-
Temperature: 25°C
-
Time: 4–6 hours
Step 2: Fmoc Protection of the Amine Group
The free amine is subsequently protected with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of sodium bicarbonate (NaHCO₃) to maintain a pH of 8–9. This step ensures selective protection of the α-amino group without side reactions at the carboxylic acid or furan ring.
Reaction Conditions:
-
Substrate: 3-Amino-3-(2-furyl)propionic acid (6.5 mmol)
-
Protecting Agent: Fmoc-Cl (1.2 equiv)
-
Base: NaHCO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Temperature: 0°C → 25°C (gradual warming)
-
Time: 12 hours
Yield: 53% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Alternative Strategies for Enantiomeric Enrichment
While the above method is widely adopted, chiral resolution techniques may enhance enantiomeric excess (ee). For instance, enzymatic resolution using lipases or esterases could theoretically separate racemic mixtures, though no experimental data for this specific compound are available in the reviewed literature. Computational modeling suggests that the furan ring’s electron-rich nature may influence the stereoselectivity of protection steps, necessitating precise control of reaction pH and temperature.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Condition | Effect on Yield/ee | Source |
|---|---|---|---|
| Solvent | 1,4-Dioxane/Water | Enhances Fmoc-Cl solubility | |
| Base | NaHCO₃ | Mild basicity minimizes hydrolysis | |
| Temperature | 0°C → 25°C | Prevents epimerization |
Substituting NaHCO₃ with stronger bases (e.g., NaOH) risks racemization, while polar aprotic solvents like DMF may accelerate unwanted side reactions at the furan ring.
Purification Techniques
Post-reaction purification is critical due to the compound’s sensitivity to heat and light:
-
Column Chromatography: Silica gel with ethyl acetate/hexane (3:7 → 1:1) achieves >95% purity.
-
Recrystallization: Limited success due to low solubility in common solvents (e.g., ethanol, acetone).
-
HPLC: Reserved for analytical validation rather than bulk purification.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (500 MHz, D₂O): δ 1.55–1.61 (m, 2H, CH₂), 2.40–2.48 (m, 2H, CH₂COO), 2.92–3.01 (m, 2H, Fmoc CH₂), 3.04–3.14 (m, 2H, Fmoc CH₂), 3.95–3.98 (m, 1H, α-CH), 7.11 (d, J = 6.8 Hz, 2H, Fmoc ArH), 7.19–7.27 (m, 3H, Fmoc ArH + furan H).
-
¹³C NMR (125 MHz, D₂O): δ 23.76 (CH₂COO), 37.02 (Fmoc CH₂), 38.21 (CH₂), 48.36 (α-C), 54.79 (Fmoc C), 128.19–134.01 (ArC), 168.94 (COO).
Mass Spectrometry (MS):
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirms an enantiomeric excess of >98% for the (S)-isomer, critical for peptide synthesis applications.
Scale-Up Considerations and Industrial Relevance
Challenges in Large-Scale Production
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The amino group can participate in substitution reactions to form various peptide bonds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various peptide derivatives and modified amino acids. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid involves its interaction with various molecular targets. The compound can form peptide bonds with other amino acids, leading to the formation of complex peptides and proteins. These interactions are mediated by the furan ring and the amino group, which participate in various chemical reactions and binding processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid with structurally analogous compounds:
Research Findings and Case Studies
Case Study: UV-Mediated Peptide Exchange
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid was incorporated into UV-sensitive MHC monomers to study T-cell activation. Upon UV exposure, the nitro group facilitated peptide exchange, enabling real-time analysis of TCR-pMHC interactions. This application highlights the nitro derivative’s unique utility over non-photoreactive analogs like the furyl compound .
Case Study: Solid-Phase Cyclization
3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid underwent cyclization on solid supports to yield dihydroquinazoline-2(1H)-ones. The electron-withdrawing nitro and fluoro groups accelerated intramolecular cyclization, a reactivity profile distinct from the furyl analog .
Biological Activity
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (Fmoc-Fua) is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.
1. Structural Overview
Fmoc-Fua is an amino acid derivative characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a furan moiety. The molecular formula is with a molecular weight of 377.39 g/mol. The furan ring contributes to its reactivity, particularly in biological systems where it can undergo oxidation to form reactive intermediates.
2. Synthesis and Preparation
The synthesis of Fmoc-Fua typically involves:
- Protection of the amino group with the Fmoc group.
- Use of furan derivatives and amino acid precursors in various organic reactions.
This compound is often synthesized using solid-phase peptide synthesis (SPPS), which allows for efficient incorporation into peptide sequences.
The biological activity of Fmoc-Fua is largely attributed to its ability to interact with various molecular targets:
- Enzyme-Substrate Interactions : Fmoc-Fua can form peptide bonds with other amino acids, facilitating the study of enzyme mechanisms and protein folding .
- Receptor Binding : The furan moiety can be oxidized to form reactive species that covalently bind to nucleophilic sites on proteins, such as cysteine residues, enhancing selectivity towards specific receptors like GPCRs (G protein-coupled receptors) .
3.2 Antimicrobial Properties
Research has indicated that derivatives of furan-containing compounds exhibit significant antimicrobial activity against various pathogens:
- Gram-positive Bacteria : Studies have shown that modifications to the furan ring can enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
- Gram-negative Bacteria : Some derivatives have demonstrated efficacy against drug-resistant strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL depending on the specific compound structure .
4. Case Studies and Research Findings
Several studies highlight the biological relevance of Fmoc-Fua:
- Study on Crosslinking : Research demonstrated that furan-modified peptides could effectively crosslink to GPCRs through an oxidative mechanism, showcasing their potential in drug design and targeting specific receptors .
- Antimicrobial Screening : A comparative analysis of various furan derivatives revealed that certain modifications significantly improved antimicrobial activity against multidrug-resistant pathogens, suggesting a promising avenue for developing new therapeutic agents .
Table 1: Antimicrobial Activity of Fmoc-Fua Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Fmoc-Fua Derivative A | MRSA | 8 |
| Fmoc-Fua Derivative B | VRE (Vancomycin-resistant E. faecalis) | 16 |
| Fmoc-Fua Derivative C | Pseudomonas aeruginosa | 32 |
| Fmoc-Fua Derivative D | Acinetobacter baumannii | 64 |
6. Conclusion
This compound presents significant potential in biochemical research and therapeutic applications due to its unique structural features and biological activities. Its ability to interact with enzymes and receptors through covalent mechanisms opens up avenues for novel drug development, particularly in combating antibiotic resistance. Ongoing research into its derivatives will likely yield further insights into their pharmacological properties and applications.
Q & A
Q. What synthetic methodologies are commonly used to prepare Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, and what are their critical reaction conditions?
The synthesis typically involves a three-component Strecker-like reaction or condensation between furfural derivatives, malonic acid, and ammonium acetate. For example, analogous compounds like 3-amino-3-(2-fluorophenyl)propionic acid are synthesized by refluxing 2-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol, yielding ~58% after purification . For the furyl derivative, replacing the fluorophenyl group with 2-furylcarbaldehyde would follow similar conditions. Post-synthesis, Fmoc protection is introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃/DMF), with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to Fmoc-Cl) and reaction time (4–6 hours) .
Q. How is the purity and stereochemical integrity of this compound validated in academic research?
Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight. Stereochemical integrity is verified using circular dichroism (CD) spectroscopy or chiral HPLC. For example, enantiomeric excess (ee) >99% is achievable using chiral columns like Chiralpak IA with hexane/isopropanol mobile phases. Vibrational spectroscopy (FT-IR) and ¹H/¹³C NMR are employed to confirm functional groups and absence of racemization, with characteristic Fmoc peaks (e.g., 7.3–7.8 ppm for aromatic protons) .
Q. What are the primary applications of this compound in peptide synthesis and chemical biology?
It serves as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to introduce furyl side chains for metal coordination or bioconjugation. The Fmoc group enables orthogonal deprotection under mild basic conditions (20% piperidine/DMF). For instance, Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid is coupled to resin-bound peptides using HATU/DIPEA activation, with yields >85% after overnight coupling . The furyl moiety may also participate in click chemistry or stabilize secondary structures in peptidomimetics.
Q. What solvent systems are optimal for dissolving this compound, and how does stability vary under storage?
The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (pH-dependent). Stability tests on analogous Fmoc-protected amino acids show decomposition <5% over 6 months when stored desiccated at −20°C. Prolonged exposure to light or humidity accelerates Fmoc cleavage, necessitating amber vials and inert atmospheres .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While not classified as hazardous under GHS, avoid inhalation/contact with powders. Use fume hoods during weighing and synthesis. Waste should be neutralized with dilute acetic acid before disposal. PPE (gloves, lab coats) is mandatory due to potential irritant effects .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in asymmetric catalysis?
Chiral auxiliaries or organocatalysts (e.g., L-proline) enhance enantioselectivity during the aldol condensation step. For example, using 10 mol% of (S)-BINOL-derived phosphoric acid catalysts in toluene at 0°C improves ee from 80% to 95% in similar β-amino acid syntheses. Microwave-assisted synthesis (60°C, 30 minutes) also reduces reaction times while maintaining yields >70% .
Q. What strategies mitigate racemization during Fmoc protection and peptide coupling?
Racemization is minimized by:
Q. How does the furyl side chain influence peptide conformation compared to phenyl or pyridyl analogs?
Molecular dynamics simulations reveal that the furyl group’s smaller size and electron-rich nature reduce steric hindrance and enhance π-π stacking in α-helical peptides. Circular dichroism shows a 15% increase in helical content compared to phenyl analogs. However, furyl’s lower hydrophobicity may decrease membrane permeability in cell-penetrating peptides .
Q. How should researchers address contradictions in reported bioactivity data for furyl-containing peptides?
Discrepancies often arise from assay conditions (e.g., buffer pH affecting furyl reactivity). For example, antimicrobial activity against E. coli varies 10-fold between phosphate (pH 7.4) and acetate (pH 5.5) buffers. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) and control for trace metal ions that may chelate the furyl group .
Q. What isotopic labeling approaches enable mechanistic studies of furyl-modified peptides?
¹³C/¹⁵N-labeled this compound can be synthesized using labeled ammonium acetate (¹⁵NH₄OAc) and [U-¹³C₃]malonic acid. This facilitates NMR tracking of peptide folding kinetics or metabolic incorporation studies in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
